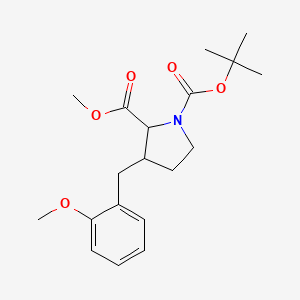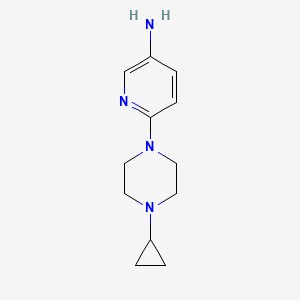
6-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activities
A study by Demirci and Demirbas (2019) discussed the synthesis of novel Mannich bases derived from a leading compound similar to "6-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine" for anticancer activities. These compounds showed moderate cytotoxic activity against prostate cancer cell lines, highlighting their potential in cancer treatment research (Demirci & Demirbas, 2019).
Heterocyclic Chemistry Applications
Yakovenco et al. (2020) synthesized 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives, indicating the utility of this chemical structure in creating diverse heterocyclic compounds. The study demonstrates the compound's versatility in synthesizing imidazole and pyrimidine rings, offering a pathway for developing novel heterocyclic structures (Yakovenco et al., 2020).
Structural Chemistry Insights
Böck et al. (2021) provided insights into the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, showcasing the importance of structural analysis in understanding the chemical behavior of related compounds (Böck et al., 2021).
Antibacterial Activity
Frolova, Malik, Uglinskii, Rogelj, Kornienko, and Magedov (2011) discovered a novel heterocyclic scaffold with antibacterial activity, derived from multicomponent synthesis involving a compound structurally related to "this compound." This highlights the potential for developing new antibacterial agents (Frolova et al., 2011).
Enzyme Inhibition for Cancer Therapy
Abdel-Rahman et al. (2021) explored pyridine, pyrazolopyridine, and furopyridine derivatives as CDK2 inhibitors. Their research, focusing on the synthesis, docking studies, and anti-proliferative activity, demonstrates the compound's application in designing enzyme inhibitors for cancer therapy (Abdel-Rahman et al., 2021).
Propriétés
IUPAC Name |
6-(4-cyclopropylpiperazin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-10-1-4-12(14-9-10)16-7-5-15(6-8-16)11-2-3-11/h1,4,9,11H,2-3,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLIGQPGUGTVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




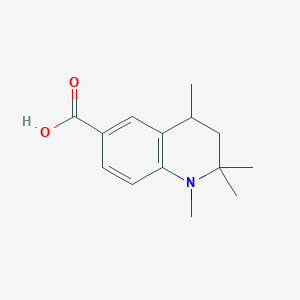
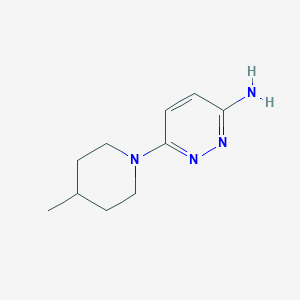

![[5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol](/img/structure/B1467649.png)
![tert-Butyl 2-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-1-hydrazinecarboxylate](/img/structure/B1467650.png)
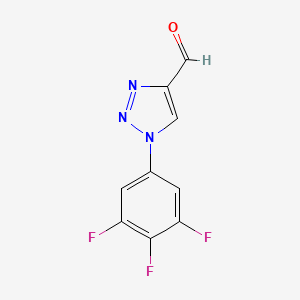
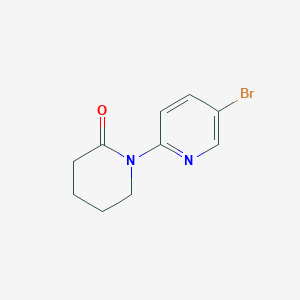

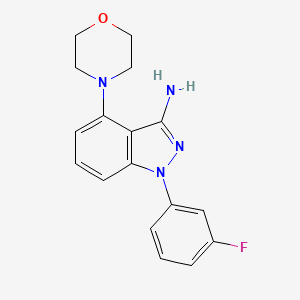
![2-Cyclopropylethyl 2-[(2-cyclopropylethyl)amino]-5-fluorobenzoate](/img/structure/B1467661.png)
![5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467662.png)
![2-[4-(1-Piperidinylmethyl)phenyl]-4,6-pyrimidinediol](/img/structure/B1467663.png)
